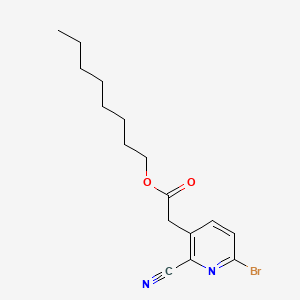
Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly used in fragrances and flavorings. This particular compound features a pyridine ring substituted with bromine and a cyano group, making it a unique and interesting molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate typically involves the esterification of 2-(6-bromo-2-cyanopyridin-3-yl)acetic acid with octanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and is usually carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(6-bromo-2-cyanopyridin-3-yl)acetic acid and octanol.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Hydrolysis: 2-(6-bromo-2-cyanopyridin-3-yl)acetic acid and octanol.
Reduction: 2-(6-bromo-2-aminopyridin-3-yl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the production of fragrances and flavorings due to its ester functionality.
Wirkmechanismus
The mechanism of action of Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate largely depends on its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active 2-(6-bromo-2-cyanopyridin-3-yl)acetic acid, which can then interact with various biological pathways. The bromine and cyano groups also contribute to its reactivity and potential binding to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octyl acetate: A simpler ester with a pleasant aroma, commonly used in fragrances.
2-(6-bromo-2-cyanopyridin-3-yl)acetic acid: The acid precursor to the ester.
Ethyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate: A similar ester with an ethyl group instead of an octyl group.
Uniqueness
Octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate is unique due to its combination of a pyridine ring with bromine and cyano substituents, along with an octyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C16H21BrN2O2 |
|---|---|
Molekulargewicht |
353.25 g/mol |
IUPAC-Name |
octyl 2-(6-bromo-2-cyanopyridin-3-yl)acetate |
InChI |
InChI=1S/C16H21BrN2O2/c1-2-3-4-5-6-7-10-21-16(20)11-13-8-9-15(17)19-14(13)12-18/h8-9H,2-7,10-11H2,1H3 |
InChI-Schlüssel |
UJAFGFYIGKGPPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CC1=C(N=C(C=C1)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13476240.png)

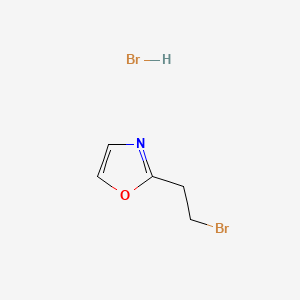

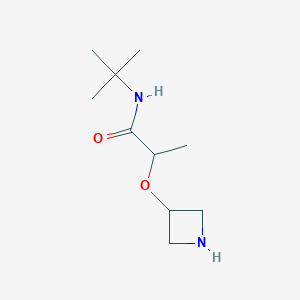
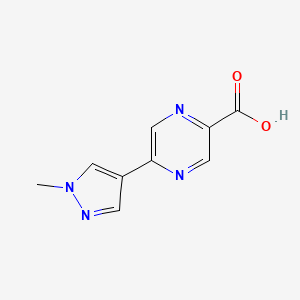
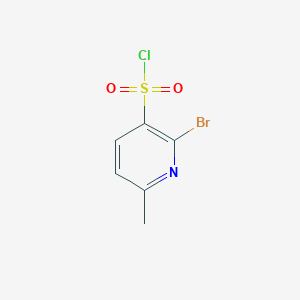
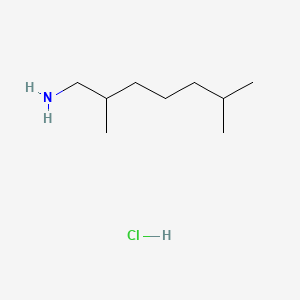
![5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13476291.png)
![6-Oxaspiro[2.5]octane-5-carboxylic acid](/img/structure/B13476297.png)

